![molecular formula C17H23NO5 B1358426 1-Boc-4-(3-carboxy-phenoxy)-piperidine CAS No. 250681-69-7](/img/structure/B1358426.png)
1-Boc-4-(3-carboxy-phenoxy)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Boc-4-(3-carboxy-phenoxy)-piperidine, also known as BCPP, is a synthetic compound that is used in various scientific research applications. It is a piperidine derivative, which is an organic compound with a five-membered ring structure. BCPP is an important building block in organic synthesis, as it can be used to synthesize a wide range of compounds. BCPP is also used in the synthesis of peptides, which are important molecules in biochemistry and physiology.
Scientific Research Applications
Binge-Eating Behavior and Anxiety : Guzmán-Rodríguez et al. (2021) explored the effects of 1-Boc-piperidine-4-carboxaldehyde, a derivative of piperidine, on binge-eating behavior and anxiety in rats. They found that this compound decreased calorie intake in a binge-eating protocol and exerted an anxiolytic effect, although the exact mechanism of action remains unclear (Guzmán-Rodríguez et al., 2021).
Chemical Synthesis : Millet and Baudoin (2015) discussed the synthesis of 3-arylpiperidines, significant in pharmaceutical research, using palladium-catalyzed migrative Negishi coupling. This method achieved good selectivity and yields for producing 3-aryl-N-Boc-piperidines (Millet & Baudoin, 2015).
Enantioselective Deprotonation : Bailey et al. (2002) investigated the enantioselective deprotonation of N-Boc-piperidine, finding that the deprotonation of this compound with sec-BuLi and (-)-sparteine was slower compared to N-Boc-pyrrolidine and had moderate selectivity (Bailey et al., 2002).
Synthesis of Novel Compounds : Matulevičiūtė et al. (2021) reported the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids, illustrating the compound's role in developing new chemical entities (Matulevičiūtė et al., 2021).
Formation of Quaternary Stereocenters : Sheikh et al. (2012) conducted a study on the synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, which are pharmaceutically relevant compounds. They used N-Boc-2-phenylpyrrolidine or -piperidine in their methodology, highlighting the compound's utility in complex organic syntheses (Sheikh et al., 2012).
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-7-13(8-10-18)22-14-6-4-5-12(11-14)15(19)20/h4-6,11,13H,7-10H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHLCCZKORFGQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624423 |
Source
|
Record name | 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(3-carboxy-phenoxy)-piperidine | |
CAS RN |
250681-69-7 |
Source
|
Record name | 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.